molecular formula C12H11ClN2 B1463090 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine CAS No. 1159820-74-2

4-Chloro-2-methyl-6-(o-tolyl)pyrimidine

Cat. No.: B1463090
CAS No.: 1159820-74-2
M. Wt: 218.68 g/mol
InChI Key: YQSBXPFKFBSNKV-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-(o-tolyl)pyrimidine is a high-purity chemical intermediate designed for research and development applications, strictly for professional laboratory use. This compound belongs to the pyrimidine class of heterocycles, a scaffold of exceptional importance in medicinal chemistry due to its presence in a wide array of biologically active molecules . The molecular structure incorporates reactive sites, most notably the chlorine atom at the 4-position, which serves as a versatile handle for nucleophilic aromatic substitution reactions. This allows researchers to efficiently synthesize a diverse library of more complex molecules by introducing various nucleophiles, such as amines, alkoxides, and thiols . The presence of the o-tolyl (ortho-tolyl) substituent contributes unique steric and electronic properties, making this intermediate particularly valuable for exploring structure-activity relationships (SAR) in drug discovery programs. Pyrimidine derivatives are renowned for their broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities . Furthermore, beyond pharmaceuticals, this compound serves as a key building block in the synthesis of materials for agrochemicals, dyes, and organic electronics . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-2-methyl-6-(2-methylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-8-5-3-4-6-10(8)11-7-12(13)15-9(2)14-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSBXPFKFBSNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Chloro-2,6-dimethylpyrimidine as a Model Compound

Although direct literature for this compound is limited, closely related compounds such as 4-chloro-2,6-dimethylpyrimidine provide a reliable synthetic framework. A patent (CN103012278A) describes the preparation of 4-chloro-2,6-dimethylpyrimidine via:

  • Step 1: Condensation of methyl acetoacetate and acetamidine hydrochloride in methanol with potassium hydroxide as base to form 4-hydroxy-2,6-dimethylpyrimidine.
  • Step 2: Chlorination of the 4-hydroxy intermediate with phosphorus oxychloride in the presence of triethylamine, followed by work-up involving quenching with ice water, pH adjustment to 8-9 with potassium hydroxide, extraction with ethyl acetate, drying, and purification by silica gel chromatography.

This method yields 4-chloro-2,6-dimethylpyrimidine with good purity and yield (~105 g from 181 g intermediate) under controlled temperature conditions (below 10 °C during quenching) to avoid product volatility and degradation.

Synthesis of 4-Chloro-2-methylpyrimidine via Direct Chlorination

A more recent patent (CN110372602A) outlines a concise and green synthetic route specifically for 4-chloro-2-methylpyrimidine, which can be adapted for the 6-(o-tolyl) substituted analog:

  • Step 1: Chlorination of 2-methyl-4-hydroxypyrimidine with phosphorus oxychloride and an organic base (e.g., triethylamine or diisopropylethylamine) at 25-100 °C for 2-5 hours.
  • Step 2: Removal of excess phosphorus oxychloride under reduced pressure, followed by quenching with ice-water mixture, extraction with ethyl acetate, washing with saturated sodium bicarbonate and sodium chloride solutions, drying with anhydrous sodium sulfate, and concentration to obtain the product.

This method emphasizes a short, high-yielding, and environmentally friendly process with reduced toxicity and pollution.

Proposed Synthetic Route for this compound

Based on the above methods, the preparation of this compound can be approached as follows:

Step Reaction Description Reagents & Conditions Notes
1 Synthesis of 2-methyl-4-hydroxy-6-(o-tolyl)pyrimidine Condensation of methyl acetoacetate derivative with acetamidine hydrochloride or equivalent amidine in methanol with KOH base under reflux overnight Analogous to 4-hydroxy-2,6-dimethylpyrimidine synthesis; o-tolyl group introduced via substituted methyl acetoacetate or via Suzuki coupling post-ring formation
2 Chlorination of 2-methyl-4-hydroxy-6-(o-tolyl)pyrimidine Phosphorus oxychloride (5-10 eq), organic base (triethylamine 0.3-0.7 eq), 25-100 °C, 2-5 hours Controlled addition of POCl3 and base to avoid side reactions; cooling during quenching to <10 °C
3 Work-up and purification Quenching with ice-water, pH adjustment to 8-9 with KOH, extraction with ethyl acetate, washing, drying over Na2SO4, concentration, and silica gel chromatography Ensures high purity and yield; product is volatile and requires low temperature handling

Detailed Research Findings and Data

Reaction Yields and Purity

Compound Yield (%) Purity (%) Key Observations
4-Hydroxy-2,6-dimethylpyrimidine ~90 >98 Yellow cotton-like solid after filtration and washing
4-Chloro-2,6-dimethylpyrimidine ~58 (from 4-hydroxy intermediate) >98 Requires low temperature drying to prevent volatility loss
4-Chloro-2-methylpyrimidine (via direct chlorination) ~89 >98 Efficient chlorination with triethylamine base, green process

Reaction Conditions Impact

  • Temperature control during chlorination and quenching is critical to avoid decomposition and ensure high yield.
  • Use of organic bases such as triethylamine or diisopropylethylamine facilitates chlorination and neutralizes generated HCl.
  • Extraction and washing steps with ethyl acetate and aqueous bicarbonate/saline solutions remove impurities effectively.

Summary and Recommendations

The preparation of this compound can be effectively achieved by adapting established synthetic protocols for related pyrimidine derivatives:

  • Utilize condensation of appropriate precursors to form the 4-hydroxy intermediate with the o-tolyl substituent.
  • Conduct chlorination with phosphorus oxychloride and organic base under controlled temperatures.
  • Follow meticulous work-up procedures to maximize yield and purity while minimizing environmental impact.

This approach offers a balance of synthetic efficiency, scalability, and environmental considerations suitable for pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-6-(o-tolyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-2-methyl-6-(o-tolyl)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit inflammatory mediators such as prostaglandins and cytokines, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituent differences:

Compound Name Substituents (Positions) CAS Number Similarity Score Key Differences vs. Target Compound
4-Chloro-2-methyl-6-phenylpyrimidine Phenyl (6) 73576-33-7 0.83 Phenyl vs. o-tolyl (reduced steric hindrance)
4-Chloro-6-isopropylpyrimidin-2-amine Isopropyl (6), NH₂ (2) 26032-72-4 0.81 Amine group (2) alters reactivity
2,4-Dichloro-6-phenylpyrimidine Cl (2,4), Phenyl (6) 5600-21-5 0.79 Additional chloro group (position 2)
4-Chloro-6-(o-tolyl)pyrimidine o-Tolyl (6), no methyl (2) 954221-35-3 N/A Lacks methyl group at position 2
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine CF₃ (6) 5993-98-6 N/A Trifluoromethyl (electron-withdrawing)

Substituent Impact :

  • Chloro Group (Position 4) : Common in all analogs; facilitates nucleophilic substitution reactions.
  • Methyl Group (Position 2) : Present in the target compound and 4-Chloro-2-methyl-6-phenylpyrimidine. Enhances steric shielding and lipophilicity.
  • o-Tolyl vs.

Physical and Chemical Properties

Limited data are available for the target compound, but comparisons can be inferred from analogs:

Property 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine 4-Chloro-6-methylpyrimidine (CAS 3435-25-4) Chlorantraniliprole (Agrochemical Analog)
Molecular Weight 204.656 g/mol (estimated) 128.559 g/mol 483.15 g/mol
Melting Point Not reported Not reported 208–210°C
Solubility (Water) Likely low (lipophilic substituents) Not reported 1.0 µg/mL
Reactivity Electrophilic at C4 (Cl substitution) Similar reactivity at C4 and C6 Bioactive (insecticidal)

Key Observations :

  • The o-tolyl and methyl groups in the target compound likely reduce water solubility compared to simpler analogs like 4-Chloro-6-methylpyrimidine.
  • Chlorantraniliprole, a complex pyrimidine derivative, demonstrates how chloro and aryl groups contribute to agrochemical activity .

Biological Activity

4-Chloro-2-methyl-6-(o-tolyl)pyrimidine is a compound of significant interest due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential applications in medicine, supported by relevant data and case studies.

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound interacts with various enzymes, modulating their activity. This interaction can lead to altered metabolic pathways, influencing cellular functions such as apoptosis and inflammation.
  • Receptor Binding : It may bind to specific receptors, affecting signal transduction pathways that regulate cell growth and differentiation.

Antimicrobial Activity

Studies have shown that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, this compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate its potency in inhibiting bacterial growth.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Activity

Recent research highlights the compound's potential as an anticancer agent. It has shown cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines are promising:

Cell Line IC50 (µM)
A54910
MCF-715

These results suggest that the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of the NF-κB signaling pathway.

Case Studies

  • Antimalarial Activity : A study evaluated the efficacy of pyrimidine derivatives against Plasmodium falciparum, with compounds similar to this compound showing significant activity against the erythrocytic stage of the parasite. This opens avenues for developing new antimalarial treatments.
  • Anti-inflammatory Effects : Another investigation revealed that this compound could reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often linked to their structural features. In SAR studies, modifications at various positions on the pyrimidine ring have been shown to enhance or diminish activity. For example:

  • Substituents at positions 2 and 6 significantly affect potency.
  • Halogen substitutions generally improve antimicrobial activity.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .
  • Contamination Control : Use dedicated tools (e.g., filtered pipette tips) and avoid shared equipment without prior decontamination .
  • Waste Management : Segregate hazardous waste into labeled containers and dispose via certified chemical waste services to prevent environmental contamination .
  • Emergency Procedures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Safety showers and eyewash stations must be accessible .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer :

  • Nucleophilic Substitution : React 6-(o-tolyl)pyrimidin-4-ol with phosphorus oxychloride (POCl₃) under reflux, using anhydrous conditions to minimize hydrolysis .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling of chloropyrimidine precursors with o-tolylboronic acids, optimized with Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in THF/water .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .

Q. Which analytical techniques confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.6 ppm), and pyrimidine ring carbons (δ 150–160 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Expected [M+H]⁺ ion at m/z 219.0654 (C₁₁H₁₀ClN₂⁺) .
  • Purity Assessment :
  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Validation : Cross-test in orthogonal assays (e.g., kinase inhibition vs. cell proliferation) to confirm target specificity .
  • Purity Reassessment : Verify compound purity via HPLC and elemental analysis; impurities >1% may skew bioactivity results .
  • Contextual Factors : Account for cell line variability (e.g., HEK293 vs. HeLa) and culture conditions (e.g., serum-free vs. serum-containing media) .

Q. What computational strategies predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., Src/Abl). Focus on pyrimidine ring interactions with ATP-binding pockets .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability in GROMACS (force field: AMBER99SB) over 100 ns; analyze RMSD and hydrogen bond persistence .
  • Validation : Compare predicted binding affinities with experimental IC₅₀ values from kinase inhibition assays .

Q. How should researchers design experiments to study structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents at the 2-methyl (e.g., replace with CF₃) or o-tolyl positions (e.g., halogenate the phenyl ring) .
  • Biological Testing : Screen analogs against panels of cancer cell lines (e.g., MCF-7, A549) and kinases (e.g., EGFR, VEGFR2) using MTT and ADP-Glo assays .
  • Data Analysis : Apply multivariate regression (e.g., CoMFA) to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. What strategies address low solubility of this compound in aqueous biological assays?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility without cytotoxicity .
  • Prodrug Design : Synthesize phosphate or ester prodrugs that hydrolyze in physiological conditions .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release in cell culture .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methyl-6-(o-tolyl)pyrimidine
Reactant of Route 2
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4-Chloro-2-methyl-6-(o-tolyl)pyrimidine

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